ethyl 2-[4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]propanoate
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Overview
Description
ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE is a complex organic compound that features a combination of pyrazole, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The reaction conditions often involve heating the mixture at elevated temperatures for several days, followed by purification steps such as filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring are often used in medicinal chemistry for their bioactive properties.
Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
The uniqueness of ETHYL 2-[4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]PROPANOATE lies in its combination of these three heterocyclic moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N7O4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C20H21N7O4/c1-5-30-20(29)12(3)27-10-14(8-22-27)23-18(28)15-6-16(13-7-21-26(4)9-13)24-19-17(15)11(2)25-31-19/h6-10,12H,5H2,1-4H3,(H,23,28) |
InChI Key |
JLZHQORYZPLJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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